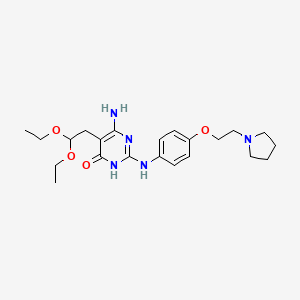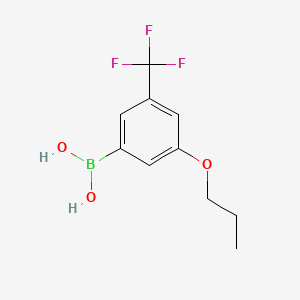
5-(tert-Butyl)-3,3-diméthyl-6-nitrobenzofuranne-2(3H)-one
Vue d'ensemble
Description
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with tert-butyl, dimethyl, and nitro groups
Applications De Recherche Scientifique
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a benzofuran derivative, followed by the introduction of tert-butyl and dimethyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or alter other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting agents: Such as halogens, alkyl halides, or other electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butyl)-2,3-dimethylbenzofuran: Lacks the nitro group, resulting in different reactivity and applications.
3,3-Dimethyl-6-nitrobenzofuran-2(3H)-one: Lacks the tert-butyl group, affecting its steric properties and interactions.
5-(tert-Butyl)-3,3-dimethylbenzofuran:
Uniqueness
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one is unique due to the combination of its substituents, which confer specific electronic, steric, and reactivity properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-39-7 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)

![5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B594604.png)




![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)



